molecular formula C15H14O3 B1597111 Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate CAS No. 62019-34-5

Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate

Cat. No. B1597111
CAS RN: 62019-34-5
M. Wt: 242.27 g/mol
InChI Key: CBMTXLJYTRWJSM-UHFFFAOYSA-N
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Description

Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate, also known as EDNF, is an organic compound that has been studied extensively in the fields of chemistry, biochemistry, and pharmacology. EDNF is a synthetic compound that has been used in a variety of scientific research applications. It has been found to possess a wide range of biochemical and physiological effects that can be used to study a variety of biological processes.

Scientific Research Applications

Proteomics Research

Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate is utilized in proteomics research due to its unique chemical properties. It serves as a specialized reagent in the study of protein structures and functions, particularly in the identification of protein-protein interactions and the characterization of complex protein mixtures .

Organic Synthesis

This compound is a valuable intermediate in organic synthesis. It is used for constructing complex organic molecules, including natural products and pharmaceuticals. Its role in facilitating various synthetic strategies, such as annulation reactions and cycloadditions, is well-documented .

Photochromic Material Development

Due to its structural characteristics, Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate exhibits photochromic properties. This makes it a candidate for developing materials that change color upon exposure to UV or sunlight, which has applications in smart windows and optical data storage .

Biological Activity Studies

Researchers have explored the biological activities of dihydronaphthofurans, including this ethyl ester derivative. It is studied for its potential pharmacological properties, such as anti-inflammatory and anticancer activities .

Catalysis Research

In catalysis, Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate is investigated for its ability to act as a ligand or a catalyst itself in various chemical reactions. This research aims to develop more efficient and selective catalytic processes .

Green Chemistry Applications

The compound’s role in green chemistry is significant. It is used in reactions that are designed to be environmentally friendly, such as those that minimize waste or use renewable resources. Its involvement in organocatalysis is a key area of interest .

Material Science

In material science, the compound is part of the research into new organic materials with specific electronic or mechanical properties. It contributes to the development of advanced materials for electronics, photonics, and nanotechnology .

Electrochemical Methods

Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate is also relevant in electrochemical methods. It is used in the study of electrochemical synthesis and the properties of electrochemically generated materials .

properties

IUPAC Name

ethyl 1,2-dihydrobenzo[e][1]benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-17-15(16)14-9-12-11-6-4-3-5-10(11)7-8-13(12)18-14/h3-8,14H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMTXLJYTRWJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377000
Record name Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate

CAS RN

62019-34-5
Record name Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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